molecular formula C19H24N2O B11825621 2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine

2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11825621
M. Wt: 296.4 g/mol
InChI Key: HSHOMJRUZSEVSE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the second position and a 1-propylpyrrolidin-2-yl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a benzyloxy group.

    Introduction of the 1-Propylpyrrolidin-2-yl Group: This group can be introduced through a nucleophilic substitution reaction or a reductive amination reaction, where a suitable precursor is reacted with a propylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles such as bromine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as pyridine N-oxide.

    Reduction: Formation of reduced derivatives such as pyridine hydrides.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the 1-propylpyrrolidin-2-yl group.

    5-(1-Propylpyrrolidin-2-yl)pyridine: Lacks the benzyloxy group.

    2-(Methoxy)-5-(1-propylpyrrolidin-2-yl)pyridine: Has a methoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)-5-(1-propylpyrrolidin-2-yl)pyridine is unique due to the presence of both the benzyloxy and 1-propylpyrrolidin-2-yl groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-phenylmethoxy-5-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C19H24N2O/c1-2-12-21-13-6-9-18(21)17-10-11-19(20-14-17)22-15-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18H,2,6,9,12-13,15H2,1H3

InChI Key

HSHOMJRUZSEVSE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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